molecular formula C11H20O2 B8597506 4-(3-Methylidenepentyl)oxan-4-ol CAS No. 88664-42-0

4-(3-Methylidenepentyl)oxan-4-ol

Cat. No. B8597506
CAS RN: 88664-42-0
M. Wt: 184.27 g/mol
InChI Key: UXJRYHSZMQYBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylidenepentyl)oxan-4-ol is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methylidenepentyl)oxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylidenepentyl)oxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88664-42-0

Product Name

4-(3-Methylidenepentyl)oxan-4-ol

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4-(3-methylidenepentyl)oxan-4-ol

InChI

InChI=1S/C11H20O2/c1-3-10(2)4-5-11(12)6-8-13-9-7-11/h12H,2-9H2,1H3

InChI Key

UXJRYHSZMQYBCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCC1(CCOCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 8.50 g of dry magnesium shavings was added 100 ml of tetrahydrofuran and a small crystal of iodine. After 20 minutes, 0.5 ml of 1,2-dibromoethene was added using a syringe followed by the dropwise addition of 5 ml of a 70% solution of 1,1,1-tris(chloromethyl)propane in tetrahydrofuran with evolution of heat and gas. While stirring, additional 1,1,1-tris(chloromethyl)propane solution was added, to total 44.7 g at a rate to maintain reflux. The refluxing was continued for an additional 0.5 hour. Then, the reaction mixture was cooled to -62° to -43° C. and 15.0 g of 4H-pyran-4-one (Aldrich) in 20 ml of tetrahydrofuran was added dropwise. After 1 hour at -60° C., the reaction mixture was allowed to warm to -20° C. and then poured into a mixture of ice-cold diethyl ether (500 ml) and saturated ammonium chloride (350 ml). The aqueous fraction was extracted twice with 300 ml diethyl ether. The combined ether solutions were washed with saturated sodium chloride solution, dried and stripped to yield 16.52 g of the desired product as a pale yellow liquid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Seven
Quantity
350 mL
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.